molecular formula C6H14ClN B3420285 trans-3,4-Dimethylpyrrolidine hydrochloride CAS No. 1820569-23-0

trans-3,4-Dimethylpyrrolidine hydrochloride

Cat. No.: B3420285
CAS No.: 1820569-23-0
M. Wt: 135.63 g/mol
InChI Key: NENQMVAHTAYJTP-KGZKBUQUSA-N
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Description

trans-3,4-Dimethylpyrrolidine hydrochloride: is a chiral pyrrolidine derivative with the molecular formula C6H14ClN. It is a valuable compound in organic synthesis, particularly in asymmetric reactions due to its chiral nature. The compound exists as a mixture of trans and cis isomers, with the trans isomer being more commonly studied and utilized .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3,4-Dimethylpyrrolidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reduction of 3,4-dimethylpyrrole using a suitable reducing agent, followed by hydrochloride salt formation. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to reflux

    Reducing Agent: Sodium borohydride or lithium aluminum hydride

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: trans-3,4-Dimethylpyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxides.

    Reduction: Further reduction can lead to the formation of more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: N-oxides of trans-3,4-Dimethylpyrrolidine.

    Reduction: More saturated pyrrolidine derivatives.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry: trans-3,4-Dimethylpyrrolidine hydrochloride is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Biology: In biological research, it serves as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

Industry: In the chemical industry, it is utilized in the synthesis of fine chemicals and intermediates for various applications .

Mechanism of Action

The mechanism of action of trans-3,4-Dimethylpyrrolidine hydrochloride involves its interaction with specific molecular targets, often through its chiral center. This interaction can influence the stereochemistry of the resulting products in asymmetric synthesis. The compound’s ability to form stable complexes with various substrates makes it a valuable tool in stereoselective reactions .

Comparison with Similar Compounds

  • cis-3,4-Dimethylpyrrolidine hydrochloride
  • 3,4-Dimethylpyrrolidine
  • N-Methylpyrrolidine

Comparison: Compared to its cis isomer, trans-3,4-Dimethylpyrrolidine hydrochloride exhibits different stereochemical properties, making it more suitable for certain asymmetric reactions. Its unique chiral structure allows for the formation of specific enantiomers, which is a significant advantage in the synthesis of enantiomerically pure compounds .

Properties

IUPAC Name

(3S,4S)-3,4-dimethylpyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-5-3-7-4-6(5)2;/h5-7H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENQMVAHTAYJTP-KGZKBUQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC[C@H]1C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820569-23-0
Record name Pyrrolidine, 3,4-dimethyl-, hydrochloride (1:1), (3S,4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820569-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-3,4-Dimethylpyrrolidine hydrochloride
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trans-3,4-Dimethylpyrrolidine hydrochloride
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trans-3,4-Dimethylpyrrolidine hydrochloride
Reactant of Route 4
trans-3,4-Dimethylpyrrolidine hydrochloride
Reactant of Route 5
trans-3,4-Dimethylpyrrolidine hydrochloride
Reactant of Route 6
trans-3,4-Dimethylpyrrolidine hydrochloride

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